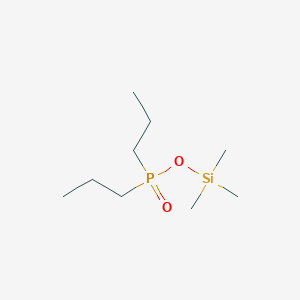
5-Methyl-2H-1,3-benzodithiol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2H-1,3-benzodithiol-2-one: is an organic compound characterized by a benzodithiol ring with a methyl group attached This compound is part of the broader class of benzodithioles, which are known for their unique sulfur-containing heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2H-1,3-benzodithiol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzoic acid with methylating agents under controlled conditions to form the desired benzodithiol ring structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-2H-1,3-benzodithiol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the benzodithiol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzodithiol derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methyl-2H-1,3-benzodithiol-2-one is used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing heterocycles.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound, particularly in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as polymers and advanced materials for electronic applications .
Mecanismo De Acción
The mechanism by which 5-Methyl-2H-1,3-benzodithiol-2-one exerts its effects involves interactions with molecular targets through its sulfur-containing ring. These interactions can influence various biochemical pathways, potentially leading to specific biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and reactivity .
Comparación Con Compuestos Similares
Methylisothiazolinone: Another sulfur-containing heterocycle with antimicrobial properties.
1,2-Benzisothiazol-3(2H)-one: Known for its use as a preservative and antimicrobial agent.
3H-1,2-Benzodithiol-3-one: Used in various chemical transformations and as a sulfur-transferring agent.
Uniqueness: 5-Methyl-2H-1,3-benzodithiol-2-one is unique due to its specific methyl substitution on the benzodithiol ring, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .
Propiedades
Número CAS |
54199-73-4 |
|---|---|
Fórmula molecular |
C8H6OS2 |
Peso molecular |
182.3 g/mol |
Nombre IUPAC |
5-methyl-1,3-benzodithiol-2-one |
InChI |
InChI=1S/C8H6OS2/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3 |
Clave InChI |
OAKSUNSFPIGBTB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)SC(=O)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenethiol, 2-[(phenylmethyl)amino]-](/img/structure/B14631164.png)


![10-(2-Methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)dec-1-ene-3,7-diol](/img/structure/B14631178.png)

![5-(Chloromethyl)-3-[(cyclopent-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14631186.png)




![1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride](/img/structure/B14631234.png)
![Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14631241.png)

